molecular formula C9H6Br2S B13582299 3-Bromo-2-(bromomethyl)-1-benzothiophene

3-Bromo-2-(bromomethyl)-1-benzothiophene

Cat. No.: B13582299
M. Wt: 306.02 g/mol
InChI Key: BUNOEEYYSRWYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-(bromomethyl)-1-benzothiophene is an organobromine compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(bromomethyl)-1-benzothiophene typically involves the bromination of 2-(bromomethyl)-1-benzothiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane (DCM) at room temperature. The reaction conditions need to be carefully controlled to avoid over-bromination and to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for better control, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(bromomethyl)-1-benzothiophene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMSO or DMF at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products

    Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of benzothiophene.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include hydrogenated benzothiophene derivatives.

Scientific Research Applications

3-Bromo-2-(bromomethyl)-1-benzothiophene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the development of organic semiconductors and conductive polymers.

    Medicinal Chemistry: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(bromomethyl)-1-benzothiophene depends on its application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, its bromine atoms can form covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their function. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-benzothiophene: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.

    3-Bromo-2-methyl-1-benzothiophene: Contains a methyl group instead of a bromomethyl group, affecting its reactivity and applications.

    2,3-Dibromo-1-benzothiophene: Contains an additional bromine atom, making it more reactive but also more challenging to handle.

Uniqueness

3-Bromo-2-(bromomethyl)-1-benzothiophene is unique due to the presence of both bromine and bromomethyl groups, which provide multiple reactive sites for chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and studying biological systems.

Properties

Molecular Formula

C9H6Br2S

Molecular Weight

306.02 g/mol

IUPAC Name

3-bromo-2-(bromomethyl)-1-benzothiophene

InChI

InChI=1S/C9H6Br2S/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4H,5H2

InChI Key

BUNOEEYYSRWYIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)CBr)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.